2-Thienyllithium

Organic Synthesis Organometallic Chemistry Thiophene Functionalization

2-Thienyllithium (CAS 2786-07-4) is the reagent of choice for introducing the 2-thienyl moiety with superior nucleophilicity and lower aggregation barriers. Empirical evidence shows significantly higher yields in carbinol synthesis (up to 74.5% vs 54% with Grignard) and efficient polyfluoroarene functionalization under mild conditions. This reagent enables streamlined in-situ generation from thiophene, reducing costs and synthetic steps. Choose 2-thienyllithium for consistent, high-yield C-C bond formation in pharmaceuticals, agrochemicals, and organic semiconductors.

Molecular Formula C4H3LiS
Molecular Weight 90.1 g/mol
CAS No. 2786-07-4
Cat. No. B1198063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thienyllithium
CAS2786-07-4
Synonyms2-lithiothiophene
Molecular FormulaC4H3LiS
Molecular Weight90.1 g/mol
Structural Identifiers
SMILES[Li+].C1=CS[C-]=C1
InChIInChI=1S/C4H3S.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1
InChIKeySNHOZPMHMQQMNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thienyllithium (CAS 2786-07-4) Product Selection Guide: Structural, Reactivity, and Application Baseline


2-Thienyllithium (CAS 2786-07-4) is an organolithium compound comprising a thiophene ring bonded to a lithium atom, widely utilized as a strong nucleophile and base for introducing the 2-thienyl moiety into organic molecules [1]. Its reactivity is governed by aggregation state, which varies from dimeric to tetrameric structures depending on solvent and donor ligands [2]. The compound is typically supplied as a 1.0 M solution in THF/hexane or diethyl ether and must be handled under strictly anhydrous, inert atmospheric conditions to prevent decomposition [3].

Why Substituting 2-Thienyllithium with Grignard or Sodium Analogs Fails: A Procurement Perspective


Direct substitution of 2-thienyllithium with 2-thienylmagnesium bromide or 2-thienylsodium in synthetic protocols is not equivalent; empirical data show divergent yields, solubility profiles, and stability under reaction conditions [1]. While thienyllithium reagents are generally more reactive and easier to prepare via direct metalation of thiophene, the choice of counterion and solvent system profoundly impacts reaction outcomes, particularly in condensations with aldehydes, carbonations, and reactions with polyfluoroarenes [2]. The following quantitative evidence guide delineates these differences to inform precise reagent selection.

Quantitative Differentiation of 2-Thienyllithium vs. 2-Thienylmagnesium Bromide and 2-Thienylsodium


Yield Comparison in Aldehyde Condensation: 2-Thienyllithium vs. 2-Thienylmagnesium Bromide

A head-to-head study directly compared the yields of 1-(2-thienyl)-carbinols from reactions of 2-thienyllithium and 2-thienylmagnesium bromide with a series of aldehydes. While product identities were identical, yields diverged significantly depending on the aldehyde substrate. For aromatic aldehydes, 2-thienyllithium consistently outperformed the Grignard reagent. For example, with benzaldehyde, the lithium reagent gave 74.5% yield versus 54.0% for the magnesium reagent. Conversely, with some aliphatic aldehydes (e.g., acetaldehyde), the Grignard reagent provided higher yields (86.5% vs. 68.3%) [1].

Organic Synthesis Organometallic Chemistry Thiophene Functionalization

Aggregation State and Chelation Properties: 2-Thienyllithium vs. Phenyl Lithium Analogues

2-Thienyllithium derivatives exhibit markedly different aggregation behavior compared to phenyl lithium analogues. In THF-ether mixtures at low temperature, 3-(N,N-dimethylaminomethyl)-2-thienyllithium exists as ca. 99% dimer (chelated) and 1% monomer, whereas 3-(methoxymethyl)-2-thienyllithium is <10% dimer. Crucially, the barriers to dimer interconversion are ca. 2 kcal/mol lower and chelation is significantly weaker in 2-thienyllithium reagents than in their phenyl analogues [1]. This quantitative difference in aggregation energy directly impacts solution reactivity and should inform solvent selection and reaction design.

Structural Chemistry NMR Spectroscopy Organolithium Reagents

Comparative Stability: 2-Thienyllithium vs. Thienylmagnesium Species in Halogen Dance Reactions

In magnesium bisamide-mediated halogen dance reactions of bromothiophenes, the thienylmagnesium species generated in situ is more stable than the corresponding thienyllithium species [1]. While direct quantitative stability metrics are not provided in the primary source, this stability difference enables trapping of transient anion species with electrophiles such as allyl iodide, phenyl isocyanate, and tributylstannyl chloride using the magnesium system [1]. This indicates that for halogen dance applications requiring longer-lived anionic intermediates, thienylmagnesium reagents may offer operational advantages over 2-thienyllithium.

Halogen Dance Organometallic Stability Thiophene Functionalization

Solvent-Dependent Reactivity: 2-Thienyllithium vs. Grignard Reagent in Polyfluoroarene Substitution

In the reaction with hexafluorobenzene, trichloro-2-thienyllithium in THF yields tetrakis(trichloro-2-thienyl)difluorobenzene in good yield. In contrast, the corresponding Grignard reagent, and the lithium reagent in ether, give lower yields and require higher temperatures and longer reaction times [1]. While exact yield values are not specified in the abstract, the qualitative improvement and milder conditions (THF solvent, lower temperature) highlight the superior reactivity of 2-thienyllithium in THF for nucleophilic aromatic substitution on highly fluorinated arenes.

Polyfluoroarene Chemistry Organometallic Reagents Nucleophilic Aromatic Substitution

Synthetic Accessibility: Direct Metalation vs. Grignard Preparation

Thienyllithium derivatives are of much greater importance in syntheses than phenyllithium derivatives due to the easy and convenient preparation of 2-thienyllithium by metalation of thiophene with butyllithium in ether at reflux temperature or lower [1]. In contrast, 2-thienylmagnesium bromide requires the use of 2-bromothiophene and magnesium metal, a more expensive and less atom-economical route [2]. The direct metalation of thiophene with commercially available n-BuLi offers a streamlined, cost-effective entry to 2-thienyl organometallics, supporting its widespread adoption in both academic and industrial settings.

Synthetic Methods Metalation Thiophene Derivatives

Optimized Application Scenarios for 2-Thienyllithium Based on Quantitative Differentiation


Synthesis of 2-Thienyl-Carbinols from Aromatic Aldehydes

When preparing 2-thienyl-substituted carbinols from aromatic aldehydes (e.g., benzaldehyde, anisaldehyde), 2-thienyllithium provides superior yields (74.5% and 63.5% respectively) compared to 2-thienylmagnesium bromide (54.0% and 68.0%) [1]. This makes 2-thienyllithium the reagent of choice for synthesizing aromatic thienylcarbinols, particularly in medicinal chemistry where such motifs are prevalent.

Nucleophilic Aromatic Substitution on Polyfluoroarenes

For the functionalization of hexafluorobenzene and related polyfluoroarenes, 2-thienyllithium in THF enables efficient substitution under mild conditions, yielding tetrakis(trichloro-2-thienyl)difluorobenzene in good yield. Grignard reagents or lithium reagents in ether require higher temperatures and longer times, leading to lower yields [2]. This scenario is particularly relevant in materials chemistry for the synthesis of fluorinated organic semiconductors.

Direct Metalation for Cost-Effective 2-Thienyl Introduction

In industrial or large-scale academic settings where cost and operational simplicity are paramount, the direct metalation of thiophene with n-BuLi to generate 2-thienyllithium in situ is preferred over preparing 2-thienylmagnesium bromide from 2-bromothiophene and magnesium [3]. This route avoids the use of expensive halothiophenes and streamlines the synthetic sequence.

Cross-Coupling Reactions Requiring High Nucleophilicity

The lower aggregation barrier (ca. 2 kcal/mol vs. phenyl analogues) and tendency to form reactive monomers make 2-thienyllithium a potent nucleophile in Pd-catalyzed cross-coupling reactions [4]. This is advantageous in rapid, high-yielding C-C bond formations for the synthesis of thiophene-containing pharmaceuticals and agrochemicals.

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